methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate
Description
Methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate is a thiophene-based derivative featuring a naphthalene moiety attached via an acetamido linker at position 2 of the thiophene ring and a methyl ester group at position 2. The naphthalene group confers enhanced aromaticity and hydrophobicity, which may influence its physicochemical properties and biological interactions. Such compounds are often explored for pharmaceutical applications due to the thiophene scaffold’s versatility in drug design, particularly in modulating antioxidant, anti-inflammatory, or antimicrobial activities .
Properties
IUPAC Name |
methyl 2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)15-9-10-23-17(15)19-16(20)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXTUOKQDXWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene-3-carboxylic acid with naphthalen-1-yl acetamide under acidic conditions, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate can be synthesized through several methods, including:
- Friedel-Crafts Acylation : This method involves the acylation of naphthalene using an acyl chloride in the presence of a Lewis acid catalyst, leading to the formation of naphthalene derivatives.
- Cyclization Reactions : The thiophene ring is formed via cyclization involving thiophene precursors.
- Introduction of Functional Groups : The final compound is synthesized by introducing the carboxamide group through reactions with amines.
The compound's molecular formula is , and it has a molecular weight of approximately 325.4 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Drug Development
Due to its unique structure and biological activity, this compound is being explored as a potential drug candidate. Its ability to interact with specific molecular targets suggests that it may modulate enzyme activity or receptor functions, which is crucial in drug design.
Formulation Development
The compound can be utilized in the formulation of new therapeutic agents that require specific electronic or optical properties. Its incorporation into drug delivery systems is being studied to enhance bioavailability and efficacy .
Industrial Applications
This compound is also being explored for its applications in materials science. Its unique electronic properties make it suitable for developing new materials used in electronics and optics.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The target compound is distinguished by its naphthalen-1-yl acetamido substituent, which contrasts with analogous compounds bearing smaller aromatic or electron-withdrawing groups. Key structural comparisons include:
Key Observations :
Physicochemical Properties
- Solubility: Naphthalene-containing compounds are expected to exhibit lower aqueous solubility than cyano or ester-rich analogs (e.g., diethyl derivatives in ) .
- Crystallinity : Crystal structures of related compounds (e.g., ) suggest that bulky substituents like naphthalene may hinder crystallization compared to smaller groups .
Biological Activity
Methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential applications based on various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C18H15NO3S
- Molecular Weight : 327.38 g/mol
- CAS Number : 25660569
The structure features a thiophene ring linked to a naphthalene moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects by:
- Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Interacting with Receptors : It can bind to various receptors, altering their signaling pathways, which is crucial in cancer and microbial infections.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in some cases .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against infections .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
Study on Anticancer Activity
In a study published in the journal Compounds, this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The findings revealed that it not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing methyl 2-[2-(naphthalen-1-yl)acetamido]thiophene-3-carboxylate, and how are yields optimized?
- Methodology : The compound can be synthesized via acylation of a thiophene-3-carboxylate precursor with naphthalen-1-yl acetyl chloride. A two-step approach is common:
Cyanoacetylation : React ethyl 2-amino-thiophene-3-carboxylate derivatives with activated acylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the acetamido group .
Knoevenagel Condensation : Use substituted aldehydes in the presence of piperidine and acetic acid to generate α,β-unsaturated carbonyl intermediates, followed by purification via recrystallization (alcohol or ethanol) .
- Yield Optimization : Adjust reaction time (5–6 hours), solvent (toluene), and stoichiometric ratios. Reported yields range from 72% to 94% depending on substituents .
Q. How is the structural characterization of this compound performed?
- Key Techniques :
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- NMR : ¹H NMR identifies naphthalene protons (δ 7.5–8.5 ppm) and thiophene ring protons (δ 6.5–7.2 ppm). ¹³C NMR resolves carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the common functionalization reactions for this compound?
- Reactivity :
- Oxidation : The thiophene ring can undergo oxidation to sulfoxides or sulfones, altering electronic properties .
- Substitution : Electrophilic aromatic substitution (e.g., halogenation) at the thiophene’s α-position is feasible due to electron-rich nature .
- Reduction : Hydrogenation of the acrylamide group (if present) generates saturated analogs for bioactivity studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding interactions?
- Approach :
Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The naphthalene moiety often contributes to hydrophobic binding .
DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability. Substituents on the thiophene ring significantly influence charge distribution .
- Validation : Compare computational results with experimental bioassays (e.g., antioxidant or anti-inflammatory activity) to refine models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If anti-inflammatory activity varies between assays:
Control Variables : Standardize cell lines (e.g., RAW 264.7 macrophages), LPS concentration, and incubation times .
Metabolic Stability : Assess compound degradation in assay media via HPLC to rule out false negatives .
Structural Analog Comparison : Test derivatives (e.g., ethyl ester vs. methyl ester) to isolate substituent effects .
Q. How does regioselectivity in functionalization impact pharmacological properties?
- Key Findings :
- Thiophene C-5 Position : Substitution with electron-withdrawing groups (e.g., -NO₂) enhances anti-inflammatory activity but reduces solubility .
- Naphthalene C-2 Position : Methoxy or hydroxy groups improve antioxidant capacity via radical scavenging .
- Table: Substituent Effects on Bioactivity
| Substituent Position | Bioactivity Trend | Solubility Trend |
|---|---|---|
| Thiophene C-5 (-NO₂) | Anti-inflammatory ↑ | Aqueous solubility ↓ |
| Naphthalene C-2 (-OCH₃) | Antioxidant ↑ | LogP ↑ |
| Data sourced from analogs in |
Q. What advanced purification techniques are recommended for isolating stereoisomers?
- Methods :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve (E/Z)-isomers .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry, as demonstrated for related acrylamido-thiophene derivatives .
Methodological Notes
- Synthetic Reproducibility : Always confirm anhydrous conditions for acylation steps to avoid hydrolysis of intermediates .
- Bioassay Design : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and validate via dose-response curves .
- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., IR + NMR) to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
